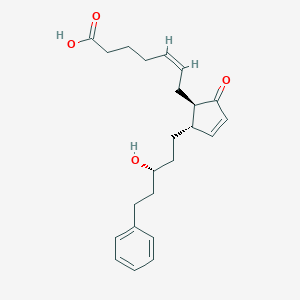

17-フェニルトリノル-13,14-ジヒドロプロスタグランジンA2

概要

説明

科学的研究の応用

メチル 5,6,7,8-テトラデヒドロ リスペリドンは、科学研究、特に以下の分野で広く使用されています。

作用機序

メチル 5,6,7,8-テトラデヒドロ リスペリドンの作用機序は、リスペリドンと同様です。 それは主に、脳のドーパミン受容体D2とセロトニン受容体5-HT2Aの阻害によって作用します . この阻害は、統合失調症や他の気分障害の病態生理に関係していると考えられている中枢の腹側被蓋野と前頭前皮質の経路の過剰活動を抑制します .

生化学分析

Biochemical Properties

As a prostaglandin analog, it may interact with various enzymes, proteins, and other biomolecules involved in the prostaglandin pathway .

Cellular Effects

As a prostaglandin analog, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been widely reported .

準備方法

合成経路と反応条件

メチル 5,6,7,8-テトラデヒドロ リスペリドンの合成は、3-(2-クロロエチル)-2-メチル-6,7,8,9-テトラヒドロ-4H-ピリド[1,2-a]ピリミジン-4-オンと6-フルオロ-3-(4-ピペリジニル)-1,2-ベンゾイソキサゾールを乾燥メタノール中で、65〜90℃の温度で加圧下で反応させることから始まります . 次に、生成物をメタノール/水混合物を使用して回収し、必要に応じてアルコールから再結晶化します .

工業的生産方法

メチル 5,6,7,8-テトラデヒドロ リスペリドンの工業的生産方法は、通常、上記のように同様の反応条件を使用した大規模合成を伴います。 このプロセスは、より高い収率と純度のために最適化されており、再結晶化やクロマトグラフィーなどの追加の精製工程を伴うことがよくあります .

化学反応の分析

反応の種類

メチル 5,6,7,8-テトラデヒドロ リスペリドンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱水素化生成物を生成する可能性があります .

類似化合物との比較

類似化合物

リスペリドン: 抗精神病薬として広く使用されている親化合物.

パリペリドン: リスペリドンの主要な活性代謝物で、統合失調症の治療にも使用されています.

イロペリドン: 同様の作用機序を持つ別の抗精神病薬.

独自性

メチル 5,6,7,8-テトラデヒドロ リスペリドンは、リスペリドンの定量分析における内部標準としての使用において独自です。 これは、リスペリドンのレベルの正確な測定が求められる研究や品質管理の状況において非常に貴重です .

特性

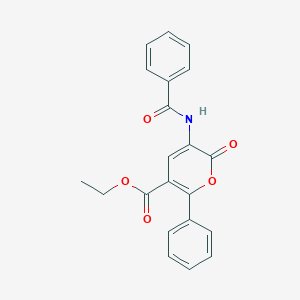

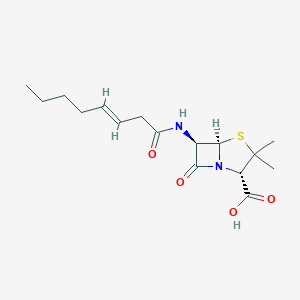

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。